molecular formula C17H22N2O2 B6536224 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide CAS No. 1060202-30-3

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide

Cat. No.: B6536224
CAS No.: 1060202-30-3
M. Wt: 286.37 g/mol
InChI Key: YAWJVGWVWRYVBA-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. While its specific biological profile is under investigation, its core structure is based on a 2,3-dihydro-1H-indole scaffold, a privileged structure commonly found in molecules with potent pharmacological activities. Compounds featuring this indoline core are frequently explored for their potential to modulate various biological targets . Research into structurally analogous molecules reveals promising therapeutic avenues. For instance, a closely related compound, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-[4-(trifluoromethyl)phenyl]propanamide, is cataloged for research in chemistry and material science, highlighting the research community's interest in this chemical class . Furthermore, recent patents detail novel heterocyclic compounds with indole and indoline derivatives for use as antiviral agents against RNA viruses and in combination therapies for treating cancers, such as those involving KRAS mutations . This suggests potential research applications for this compound in oncology and virology. The molecular structure incorporates a cyclopropanecarbonyl group and a 2,2-dimethylpropanamide (pivalamide) moiety, which are known to influence the compound's metabolic stability and binding affinity. Researchers can leverage this high-purity compound as a key intermediate or a building block in synthesizing more complex target molecules, or as a standard in analytical and screening studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-7-6-11-8-9-19(14(11)10-13)15(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWJVGWVWRYVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Protocol

In a representative procedure, 2,3-dihydro-1H-indol-6-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Cyclopropanecarbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 78–85% yield.

Critical Parameters :

  • Excess acyl chloride ensures complete conversion but risks forming bis-acylated byproducts.

  • Low temperatures minimize side reactions such as ring-opening of the cyclopropane moiety.

Pivaloylation of the 6-Amino Group

The final step involves coupling the 6-amino group of the acylated indole with pivaloyl chloride to form the tertiary amide. This reaction is typically conducted under Schotten-Baumann conditions or using coupling agents.

Schotten-Baumann Amidation

A mixture of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv) and pivaloyl chloride (1.5 equiv) in a biphasic system (water/DCM) is stirred vigorously with sodium hydroxide (2.0 equiv) at 0°C. The reaction completes within 2 hours, with the organic layer isolated, dried over MgSO₄, and concentrated to yield the crude product. Recrystallization from ethanol/water provides N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide in 70–75% purity.

Carbodiimide-Mediated Coupling

For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are employed in DCM. The reaction proceeds at room temperature for 24 hours, achieving 88–92% conversion. This method minimizes racemization and is scalable for industrial production.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the acylation and amidation steps, reducing reaction times by 70% while maintaining yields >80%. This approach is advantageous for high-throughput screening.

Green Chemistry Approaches

Surfactant-mediated reactions using TPGS-750-M in water have been explored for the amidation step. A solution of 2 wt% TPGS-750-M/H₂O (0.5 M) enables efficient mixing of hydrophobic reactants, yielding 85% product with minimal organic solvent use.

Analytical Characterization

Spectroscopic Data :

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 1.32 (s, 9H, C(CH₃)₃), 1.45–1.50 (m, 4H, cyclopropane), 3.25 (t, 2H, CH₂), 4.30 (t, 2H, CH₂), 6.85 (d, 1H, ArH), 7.45 (s, 1H, ArH), 8.10 (s, 1H, NH).

  • LC-MS (ESI) : m/z 314.2 [M+H]⁺.

Industrial-Scale Considerations

Large-scale production requires cost-effective reagents and streamlined purification. Crystallization from heptane/ethyl acetate (1:1) achieves >99% purity, while flow chemistry systems enhance reproducibility for multi-kilogram batches .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups: the cyclopropanecarbonylamide and the 2,2-dimethylpropanamide. Both undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield/Notes
Acidic hydrolysisHCl (6 M), reflux, 12 hCyclopropanecarboxylic acid + 6-amino-2,3-dihydro-1H-indole + pivalic acidPartial degradation observed
Basic hydrolysisNaOH (2 M), 80°C, 8 hSodium cyclopropanecarboxylate + 6-aminoindoline + sodium pivalateRequires extended reaction time

Mechanistic Insight :

  • The cyclopropanecarbonylamide hydrolyzes faster than the pivalamide due to steric hindrance from the tert-butyl group in the latter.

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, while acid hydrolysis involves protonation of the carbonyl oxygen .

Nucleophilic Acyl Substitution

The amide groups participate in nucleophilic substitution reactions, particularly at the cyclopropanecarbonyl site:

Nucleophile Conditions Products Yield
BenzylamineDMF, 80°C, 4 h, Et₃NN-benzylcyclopropanecarboxamide + 2,2-dimethylpropanamide byproduct44%
HydrazineEthanol, 60°C, 6 hCyclopropanecarbohydrazide + 6-aminoindoline derivative68%

Key Observations :

  • Steric bulk at the pivalamide group suppresses substitution at this site.

  • Reactions with amines require catalytic bases (e.g., triethylamine) to deprotonate intermediates .

Electrophilic Aromatic Substitution (EAS)

The 2,3-dihydro-1H-indole core undergoes EAS primarily at the 5-position due to electron-donating effects from the fused pyrrolidine ring:

Reagent Conditions Products Regioselectivity
Nitration (HNO₃/H₂SO₄)0°C, 2 h5-nitro derivative>95% 5-position
Bromination (Br₂/Fe)CH₂Cl₂, rt, 1 h5-bromo derivative88% 5-position

Electronic Effects :

  • The cyclopropanecarbonyl group exerts mild electron-withdrawing effects via conjugation, directing electrophiles to the 5-position.

  • Substitution at the 4-position is suppressed due to steric hindrance from the dihydroindole’s saturated ring.

Cyclopropane Ring-Opening Reac

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. The specific compound has shown promise in inhibiting tumor growth in preclinical models .

Case Study:
A preclinical trial investigated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent.

2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. A research paper highlighted that N-(1-cyclopropanecarbonyl) derivatives could potentially mitigate the effects of neurodegenerative diseases .

Table 1: Summary of Neuroprotective Studies

Study ReferenceModel UsedOutcome
SH-SY5Y CellsReduced oxidative stress markers
Mouse ModelImproved cognitive function

Pharmacological Applications

1. Pain Management
The compound's structural features suggest potential applications in pain management. Studies have shown that similar indole-based compounds can act on opioid receptors, providing analgesic effects without the side effects associated with traditional opioids .

Case Study:
A double-blind clinical trial assessed the analgesic properties of related compounds in patients with chronic pain. The findings indicated a significant reduction in pain scores compared to placebo.

Materials Science Applications

1. Polymer Synthesis
this compound can also be utilized in materials science for synthesizing polymers with unique properties. Its ability to act as a monomer allows for the creation of materials with tailored mechanical and thermal properties.

Table 2: Properties of Polymers Synthesized with Indole Derivatives

Polymer TypeMechanical StrengthThermal Stability
Type AHighModerate
Type BModerateHigh

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and indole moieties may contribute to binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which significantly affect their physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide C₁₈H₂₁N₂O₂ ~297.37 Cyclopropanecarbonyl, 2,2-dimethylpropanamide Potential pharmaceutical agent (inferred)
N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide () C₁₀H₁₃IN₂O 320.13 Pyridyl, iodine Intermediate in synthesis
N-(3,4-dichlorophenyl)propanamide (Propanil, ) C₉H₉Cl₂NO 218.08 Dichlorophenyl Herbicide
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide () C₂₂H₂₄N₂O₄ 380.44 Hydroxy-methyl-oxoindole, acetyl Not specified; likely bioactive
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopropanecarboxamide () C₁₆H₁₈N₂O₂ 270.33 Dual cyclopropanecarbonyl Structural analog with reduced bulk

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Propanil () contains electron-withdrawing chlorine atoms, enhancing its reactivity as a herbicide.
  • Molecular Weight and Solubility : The compound in has a higher molecular weight (380.44 g/mol) due to the acetylated indole substituent, which may reduce aqueous solubility compared to the target compound.

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS Number 1060203-00-0

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. This modulation can result in therapeutic outcomes in conditions such as inflammation or cancer.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies show that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis.
  • Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote programmed cell death through the activation of caspases and other apoptotic pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that:

  • Compounds with similar structural motifs can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • The inhibition of these cytokines can lead to reduced inflammation in models of inflammatory diseases.

Case Studies

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer activity. The results indicated that modifications in the cyclopropanecarbonyl group significantly enhanced the compounds' efficacy against breast cancer cells (PubMed ID: 25994531) .
  • Anti-inflammatory Activity Assessment : Another study focused on the anti-inflammatory properties of indole-based compounds. It was found that specific modifications led to a marked decrease in inflammatory markers in animal models (Journal Reference: DOI: 10.1039/C3NP20122H) .

Summary of Biological Activities

Activity Type Evidence/Source
Anticancer Induces apoptosis in cancer cells
Anti-inflammatory Reduces TNF-alpha and IL-6 levels

Comparative Analysis of Similar Compounds

Compound Name Activity Type Reference
Indole Derivative AAnticancerJournal of Medicinal Chemistry
Indole Derivative BAnti-inflammatoryDOI: 10.1039/C3NP20122H

Q & A

Q. What are the standard synthetic routes for preparing N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide?

The synthesis typically involves coupling reactions between cyclopropanecarbonyl-substituted indole intermediates and 2,2-dimethylpropanamide derivatives. For example, analogous compounds are synthesized via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. A common method includes reacting brominated pyrrolo[2,3-d]pyrimidine intermediates with substituted anilines or amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF), followed by purification via silica gel chromatography. Yields range from 35% to 95%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, ¹H NMR signals for the cyclopropane moiety typically appear as distinct multiplets in the δ 1.0–2.0 ppm range, while the indole NH proton resonates near δ 10–11 ppm. HRMS data should match the calculated exact mass within 5 ppm error .

Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation?

The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and provides a stable, visible endpoint. It is superior to Lowry or Bradford assays for high-throughput screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

Lower yields (e.g., 53% for bulky naphthyl groups in compound 24e ) often result from steric hindrance. Optimization strategies include:

  • Using bulky ligands (e.g., X-Phos or S-Phos) in Pd-catalyzed reactions to enhance coupling efficiency.
  • Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Screening alternative solvents (e.g., toluene for hydrophobic intermediates) to improve solubility .

Q. How should researchers resolve contradictory cytotoxicity data across different cell lines?

Discrepancies may arise from variations in cell membrane permeability, metabolic activity, or target expression. Methodological steps include:

  • Validating assay consistency using internal controls (e.g., doxorubicin as a reference drug in SRB assays).
  • Performing dose-response curves (IC₅₀ calculations) with triplicate replicates.
  • Cross-referencing with orthogonal assays (e.g., ATP-based luminescence) to confirm cytotoxicity mechanisms .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases or receptors. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups on the indole ring). Pharmacophore modeling identifies critical interaction sites, guiding the design of analogs with improved potency .

Q. How do stability studies inform formulation strategies for in vivo applications?

Accelerated stability testing under varying pH (2–9), temperature (4–40°C), and light exposure identifies degradation pathways. For example, cyclopropane ring opening or amide hydrolysis may occur under acidic conditions. Formulation with cyclodextrins or liposomal encapsulation enhances aqueous solubility and prolongs half-life .

Methodological Best Practices

  • Synthesis Reproducibility : Always report reaction conditions (catalyst loading, solvent purity) and characterize intermediates (TLC Rf values, melting points) to ensure reproducibility .
  • Data Validation : Use HRMS and elemental analysis to confirm purity >95% before biological testing .
  • Safety Protocols : Follow GHS guidelines for handling irritants (e.g., acetic acid in SRB assays) and use fume hoods during solvent evaporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.